molecular formula C13H10ClFO2 B6374473 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol CAS No. 1261897-86-2

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol

Cat. No.: B6374473
CAS No.: 1261897-86-2
M. Wt: 252.67 g/mol
InChI Key: YBTBIQXBGJOWHJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of a chloro, methoxy, and fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyphenol and 2-fluorophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps: The process involves the nucleophilic substitution of the fluorine atom on 2-fluorophenol with the 3-chloro-4-methoxyphenyl group, facilitated by the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields hydroquinones.

    Substitution: Results in various substituted phenols depending on the substituent introduced.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

    Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methoxyphenyl)-2-furonitrile
  • 5-(3-Chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide
  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

Uniqueness

5-(3-Chloro-4-methoxyphenyl)-2-fluorophenol is unique due to its specific combination of chloro, methoxy, and fluorophenol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-10(13)14)9-2-4-11(15)12(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTBIQXBGJOWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684413
Record name 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-86-2
Record name 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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